N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 866864-51-9
VCID: VC5721852
InChI: InChI=1S/C18H17ClN4O/c1-11-5-4-6-15(9-11)23-13(3)17(21-22-23)18(24)20-16-10-14(19)8-7-12(16)2/h4-10H,1-3H3,(H,20,24)
SMILES: CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)C
Molecular Formula: C18H17ClN4O
Molecular Weight: 340.81

N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 866864-51-9

Cat. No.: VC5721852

Molecular Formula: C18H17ClN4O

Molecular Weight: 340.81

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - 866864-51-9

Specification

CAS No. 866864-51-9
Molecular Formula C18H17ClN4O
Molecular Weight 340.81
IUPAC Name N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C18H17ClN4O/c1-11-5-4-6-15(9-11)23-13(3)17(21-22-23)18(24)20-16-10-14(19)8-7-12(16)2/h4-10H,1-3H3,(H,20,24)
Standard InChI Key PNZLTTJLTYDDEO-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)C

Introduction

Chemical Identity and Structural Properties

N-(5-Chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at positions 1, 4, and 5. The triazole ring is appended with:

  • A 3-methylphenyl group at position 1.

  • A carboxamide group at position 4, linked to a 5-chloro-2-methylphenyl moiety.

  • A methyl group at position 5.

The compound’s IUPAC name reflects this substitution pattern, and its SMILES string (CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)C) encodes the connectivity of its atoms. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₈H₁₇ClN₄O
Molecular Weight340.81 g/mol
XLogP34.2 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (triazole N, carbonyl O)

The chloro and methyl substituents enhance lipophilicity, potentially improving membrane permeability, while the carboxamide group offers hydrogen-bonding capabilities critical for target interactions.

Synthesis and Structural Elucidation

The synthesis of triazole derivatives typically employs azide-alkyne cycloaddition (Huisgen reaction) or related click chemistry approaches. For N-(5-chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, a plausible multistep route involves:

  • Triazole Ring Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a 3-methylphenylacetylene and an azide precursor yields the 1,4-disubstituted triazole core.

  • Carboxamide Introduction: Subsequent coupling of the triazole carboxylic acid intermediate with 5-chloro-2-methylaniline via amidation, using reagents like EDCI or HATU, installs the carboxamide group.

Reaction conditions (e.g., solvent, temperature, catalyst loading) critically influence yield and purity. For example, Cu(I) catalysts in tert-butanol at 60°C optimize regioselectivity in triazole formation. Post-synthetic purification via column chromatography or recrystallization ensures high purity, as commercial samples often exceed 95%.

Biological Activities and Mechanisms

While direct studies on this compound are scarce, triazole analogs exhibit broad bioactivity:

Antimicrobial Effects

Triazoles disrupt fungal ergosterol biosynthesis via cytochrome P450 inhibition. Fluconazole-like derivatives with hydrophobic substituents show MIC values of 2–8 µg/mL against Candida spp.. The 3-methylphenyl group in this compound could similarly enhance fungal membrane targeting.

Anti-inflammatory Action

By suppressing COX-2 and TNF-α, triazoles reduce inflammation in murine models. Substituted carboxamides achieve 50% edema inhibition at 10 mg/kg doses.

Comparative Analysis with Related Triazoles

Table 1 compares structural and bioactive features of analogous triazole carboxamides:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key SubstituentsReported IC₅₀ (Cancer)
N-(5-Chloro-2-methylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamideC₁₈H₁₇ClN₄O340.81Cl, 2×CH₃, phenylN/A
N-(4-Acetylphenyl)-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamideC₁₈H₁₆N₄O₂320.35Acetyl, NH₂, CH₃0.39 µM (HCT116)
N-(3-Methoxyphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamideC₁₈H₁₈N₄O₂322.37OCH₃, 2×CH₃1.2 µM (MCF7)

Structural variations significantly influence potency. Electron-withdrawing groups (e.g., Cl) enhance cytotoxicity, while hydrophilic moieties (e.g., methoxy) improve solubility but may reduce membrane penetration.

Research Gaps and Future Directions

Despite its promising scaffold, critical unknowns persist:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Target Identification: Proteomic studies are needed to map interactions with kinases or receptors.

  • In Vivo Efficacy: Murine models of cancer or infection could validate preclinical potential.

Priority research areas include derivatization to optimize bioactivity and computational docking to predict target engagement.

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